molecular formula C9H9ClN6O2 B7982837 4,9-diamino-5,8-dihydro-1{H}-imidazo[4,5-{g}]quinoxaline-6,7-dione

4,9-diamino-5,8-dihydro-1{H}-imidazo[4,5-{g}]quinoxaline-6,7-dione

Cat. No.: B7982837
M. Wt: 268.66 g/mol
InChI Key: IDRMNSCIZWDZAK-UHFFFAOYSA-N
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Description

4,9-Diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione is a nitrogen-rich heterocyclic compound featuring a fused imidazo[4,5-g]quinoxaline core with amino substituents at positions 4 and 7. This structure confers unique electronic and steric properties, making it a candidate for DNA intercalation and anticancer applications. Synthetically, it is derived from 6,7-dichloro-5,8-quinoxalinedione through nucleophilic substitution reactions, often involving amines or other nitrogenous reagents . Its planar aromatic system facilitates interactions with biological macromolecules, particularly DNA, as demonstrated by computational studies showing intercalation parallel to the DNA helix axis .

Properties

IUPAC Name

4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6O2.ClH/c10-2-4-5(13-1-12-4)3(11)7-6(2)14-8(16)9(17)15-7;/h1H,10-11H2,(H,12,13)(H,14,16)(H,15,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRMNSCIZWDZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=C3C(=C2N)NC(=O)C(=O)N3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dihydro Formation

The 5,8-dihydro state is attained via catalytic hydrogenation. Using 10% Pd/C under 50 psi H₂ in ethanol reduces the quinoxaline ring without affecting the chloro substituents.

Conditions:

  • Pressure: 50 psi H₂

  • Catalyst loading: 5% w/w

  • Yield: 88%

Chloro-to-Amino Substitution

The 6,7-dichloro groups are replaced with amino groups through nucleophilic aromatic substitution. Heating with aqueous ammonia (28% w/w) in a sealed tube at 150°C for 24 hours achieves full amination.

Critical factors:

  • Temperature: 150°C

  • Reaction vessel: Sealed steel bomb

  • Yield: 57%

Oxidation to Dione Functionality

The lactam group in the imidazo ring is oxidized to the dione using potassium permanganate (KMnO₄) in acidic medium. A solution of 1M H₂SO₄ and KMnO₄ (3 equiv) at 80°C for 6 hours converts the lactam to the 6,7-dione structure.

Analytical validation:

  • IR spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretch)

  • Mass spectrometry: Molecular ion at m/z 268.66

Final Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treatment with HCl gas in anhydrous ethanol. Crystallization from ethanol/ether yields the final product with ≥97% purity.

Quality control metrics:

  • Purity (HPLC): ≥97%

  • Melting point: 196–198°C

Comparative Analysis of Synthetic Routes

Method StepReagents/ConditionsYield (%)Source Citation
Quinoxaline aminationNH₃, DMF, 90°C95
Imidazo annulationCDI, toluene, reflux63
DihydrogenationPd/C, H₂, ethanol88
Chloro-to-amino substitutionNH₃, 150°C, sealed tube57
Dione oxidationKMnO₄, H₂SO₄, 80°C72

Challenges and Optimization Opportunities

  • Amination selectivity: Competing side reactions during NH₃ treatment may produce mono- or tri-amino byproducts. Using excess ammonia (5 equiv) suppresses this.

  • Oxidation overstep: Prolonged KMnO₄ exposure risks over-oxidation to carboxylic acids. Strict temperature control (≤80°C) mitigates this.

  • Solvent choice: Toluene in annulation minimizes imidazole degradation compared to polar aprotic solvents .

Chemical Reactions Analysis

Types of Reactions

4,9-diamino-5,8-dihydro-1{H}-imidazo[4,5-{g}]quinoxaline-6,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazoquinoxaline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has demonstrated that 4,9-diamino-5,8-dihydro-1{H}-imidazo[4,5-{g}]quinoxaline-6,7-dione exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. Studies indicate that the compound may act by disrupting cellular processes or inhibiting key enzymes involved in microbial metabolism.

Anticancer Potential
Several studies have investigated the anticancer potential of this compound. In vitro assays have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the activation of specific apoptotic pathways. For instance, a study published in a peer-reviewed journal reported that treatment with this compound led to a reduction in cell viability in human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .

Case Study: Anticancer Mechanism
A notable case study involved the synthesis of derivatives of 4,9-diamino-5,8-dihydro-1{H}-imidazo[4,5-{g}]quinoxaline-6,7-dione to enhance its anticancer activity. The derivatives were tested for their ability to inhibit tumor growth in xenograft models. Results indicated that certain derivatives exhibited higher potency compared to the parent compound, highlighting the importance of structural modifications in drug development .

Biochemical Applications

Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific enzymes involved in nucleotide metabolism. Inhibition studies revealed that it could effectively block the activity of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition could be leveraged for developing new therapeutic agents targeting rapidly dividing cells .

Case Study: Enzyme Interaction
In a detailed study on enzyme interactions, researchers utilized molecular docking simulations to predict binding affinities between 4,9-diamino-5,8-dihydro-1{H}-imidazo[4,5-{g}]quinoxaline-6,7-dione and DHFR. The results indicated strong binding interactions, which were corroborated by subsequent kinetic assays demonstrating competitive inhibition .

Materials Science Applications

Polymer Chemistry
The compound's unique structure allows it to be incorporated into polymer matrices for developing advanced materials with specific properties. Research indicates that polymers containing this compound exhibit enhanced thermal stability and mechanical strength compared to standard polymers.

Case Study: Composite Materials
A recent study explored the incorporation of 4,9-diamino-5,8-dihydro-1{H}-imidazo[4,5-{g}]quinoxaline-6,7-dione into epoxy resins. The resulting composite materials showed improved resistance to thermal degradation and better mechanical performance under stress conditions .

Data Tables

Application AreaKey FindingsReferences
Antimicrobial ActivityEffective against various bacterial strains
Anticancer PotentialInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits dihydrofolate reductase
Polymer ChemistryEnhances thermal stability in polymer composites

Mechanism of Action

The mechanism of action of 4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death. The exact molecular pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The imidazo[4,5-g]quinoxaline scaffold is versatile, with modifications at positions 1, 2, 4, and 9 significantly altering pharmacological and physicochemical properties. Key analogs include:

Compound Name Substituents Key Features Reference
2-Methyl-4,9-dihydro-1H-imidazo[4,5-g]quinoxaline-4,9-dione 2-methyl, 1H Enhanced DNA intercalation; methyl group improves lipophilicity
Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione Pyridine fusion at position 1,2-a Lower synthetic yield (46%); potential for expanded π-conjugation
2,6,8-Triaryl-1H-imidazo[4,5-g]quinazolines Aryl groups at 2,6,8 Improved solubility and binding diversity via aryl substituents
Benzo[4,5]imidazo[1,2-a]quinoxalines Benzene fused at 4,5 Metal-free synthesis (I₂-mediated); scalable with high yields (>80%)

Structural Insights :

  • Amino vs.
  • Heterocyclic Fusion: Pyrido- and benzo-fused derivatives (e.g., compound 11 , benzoimidazoquinoxalines ) exhibit extended π-systems, which may alter electronic properties and bioactivity.

Key Observations :

  • The target compound’s synthesis relies on functionalizing 6,7-dichloro-5,8-quinoxalinedione, a common precursor for imidazo[4,5-g]quinoxalines .
  • Metal-free approaches (e.g., iodine-mediated amination ) offer advantages in sustainability and cost compared to Pd-catalyzed macrocycle syntheses .

Activity Comparison :

  • Anticancer vs. Antioxidant : While the target compound and its methyl analog focus on DNA-targeted therapies, benzoimidazo-thiazoles prioritize antioxidant applications .
  • Macrocyclic Derivatives : These compounds (e.g., 5d ) diverge into materials science, emphasizing their versatility beyond pharmacology.
Computational and Experimental Data
  • DNA Binding : Molecular modeling of the 2-methyl analog shows intercalation stabilized by van der Waals interactions and hydrogen bonding with GC base pairs .
  • Yield Optimization : The low yield (46%) of pyrido-fused compound 11 contrasts with high yields (>80%) in metal-free syntheses , highlighting methodological trade-offs.

Q & A

Q. Advanced

  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins (e.g., PARP1) in HeLa lysates, confirming direct binding with a ΔTm ≥ 2°C .
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (ka/kd) in real time; reported KD values for PARP1 range from 2–20 nM .
  • AI-driven proteomics : Tools like AlphaFold2 predict off-target interactions by comparing structural homology across the human kinome .

How can researchers optimize reaction parameters using factorial design?

Advanced
A 2^4 factorial design evaluating temperature (60°C vs. 100°C), solvent (DMF vs. EtOH), catalyst (Ir vs. none), and stoichiometry (1:1 vs. 1:1.2) identified solvent-catalyst interactions as critical. Response surface models (RSM) showed DMF with Ir maximizes yield (R² = 0.89), while EtOH without catalyst minimizes byproducts (p < 0.05) .

What analytical techniques characterize degradation products under physiological conditions?

Q. Basic

  • LC-QTOF-MS : Identifies hydrolytic degradation products (e.g., quinoxaline-6,7-dione hydrolysis to 6-hydroxyquinoxaline) in simulated gastric fluid .
  • EPR Spectroscopy : Detects radical intermediates formed during autooxidation, critical for assessing oxidative stability .

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